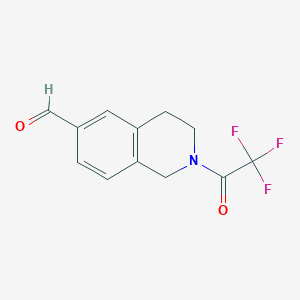![molecular formula C8H10N2O2S B1448390 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide CAS No. 1461707-70-9](/img/structure/B1448390.png)
5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide
Overview
Description
5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 . It is also known by its synonyms 5H-Cyclopenta[b]pyridine-3-sulfonamide, 6,7-dihydro .
Molecular Structure Analysis
The InChI code for 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is1S/C8H10N2O2S/c9-13(11,12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H2,9,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Therapeutic Applications and Biological Studies
Sulfonamides have been a cornerstone in therapeutic applications, showing a wide spectrum of biological activities. The synthesis and application of sulfonamide inhibitors have been extensively studied, with sulfonamides utilized as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. These compounds have shown to be vital in the development of drugs for various conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018). Furthermore, the review on the medicinal importance and chemosensing applications of pyridine derivatives, which sulfonamides are a part of, discusses their antifungal, antibacterial, antioxidant, and anticancer activities, emphasizing the chemical's versatility in therapeutic and analytical applications (Abu-Taweel et al., 2022).
Synthetic Methodologies
The advancements in synthetic methodologies involving sulfonamides have facilitated the development of novel therapeutic molecules. For instance, the review article on the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) underscores the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, a structure closely related to the cyclopenta[b]pyridine core. This highlights the continuous interest in the development of novel synthetic routes for complex molecules that can lead to new drug molecules (Parmar, Vala, & Patel, 2023).
Sulfonamides in Drug Discovery
Sulfonamides have been instrumental in drug discovery, leading to the development of a variety of drugs with different biological profiles. The versatility of the pyrrolidine ring, often utilized in sulfonamide derivatives, showcases the compound's significance in medicinal chemistry for the treatment of human diseases. This demonstrates the pivotal role of sulfonamides in exploring pharmacophore space and enhancing drug design (Li Petri et al., 2021).
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMERNRWNRUJMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



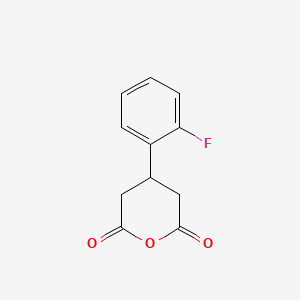
![2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide](/img/structure/B1448310.png)
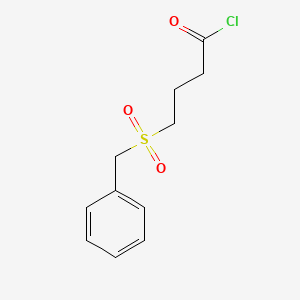
![(4aR,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide](/img/structure/B1448313.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)
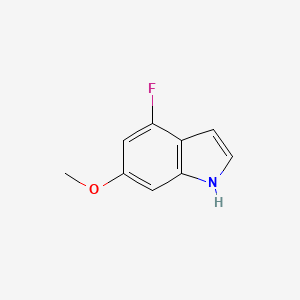
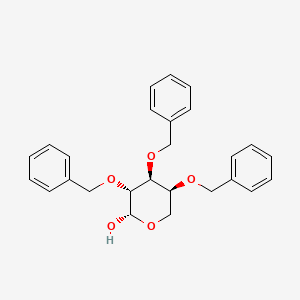
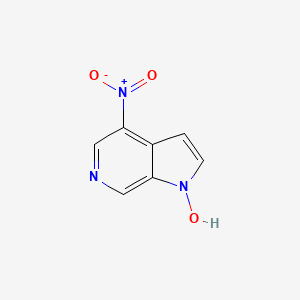
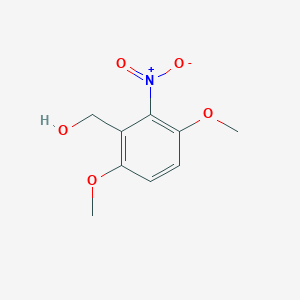
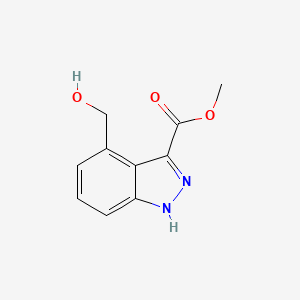
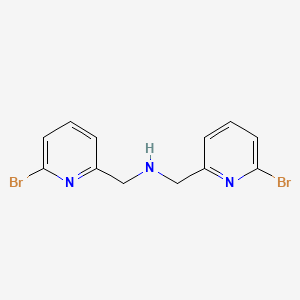
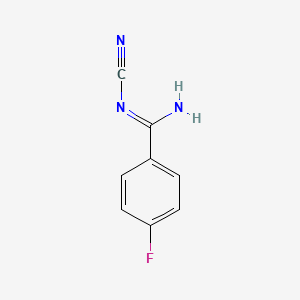
![2-chloro-N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B1448328.png)
